2-Nitrobenzylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 188.61 g/mol. It is classified as an aromatic amine due to the presence of both a nitro group and an amine group attached to a benzyl structure. The compound is primarily utilized in various chemical synthesis applications, including medicinal chemistry and organic synthesis.
The compound is identified by several chemical identifiers, including its CAS number 24835-08-3, InChI key BASJTVIZZDEQBJ-UHFFFAOYSA-N, and PubChem CID 12235442. It falls under the category of nitro compounds, specifically nitrobenzylamines, which are known for their reactivity in organic synthesis and medicinal applications.
The synthesis of 2-Nitrobenzylamine hydrochloride typically involves the following steps:
Technical Details:
The molecular structure of 2-Nitrobenzylamine hydrochloride features:
C1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl
2-Nitrobenzylamine hydrochloride can undergo various chemical reactions:
The mechanism of action for 2-Nitrobenzylamine hydrochloride primarily involves its ability to participate in reduction and substitution reactions. The nitro group acts as an electrophile, making it susceptible to nucleophilic attack, which can lead to various downstream products depending on the reaction conditions and reagents used. This versatility makes it valuable in synthetic chemistry .
2-Nitrobenzylamine hydrochloride has diverse applications across various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3